6H-Pyrazolo[3,4-C]pyridine-6-carboxylic acid, 1,2,3,4,5,7-hexahydro-3-oxo-, 1,1-dimethylethyl ester
Overview
Description
6H-Pyrazolo[3,4-C]pyridine-6-carboxylic acid, 1,2,3,4,5,7-hexahydro-3-oxo-, 1,1-dimethylethyl ester is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, and a carboxylic acid ester group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 6H-Pyrazolo[3,4-C]pyridine-6-carboxylic acid, 1,2,3,4,5,7-hexahydro-3-oxo-, 1,1-dimethylethyl ester can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst can lead to the formation of the desired compound. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the product .
Chemical Reactions Analysis
6H-Pyrazolo[3,4-C]pyridine-6-carboxylic acid, 1,2,3,4,5,7-hexahydro-3-oxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential pharmacological properties, including its role as an inhibitor of certain enzymes and receptors. Additionally, it has applications in the development of new materials and catalysts in the industrial sector .
Mechanism of Action
The mechanism of action of 6H-Pyrazolo[3,4-C]pyridine-6-carboxylic acid, 1,2,3,4,5,7-hexahydro-3-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. For instance, it may bind to and inhibit the activity of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to other similar compounds, 6H-Pyrazolo[3,4-C]pyridine-6-carboxylic acid, 1,2,3,4,5,7-hexahydro-3-oxo-, 1,1-dimethylethyl ester stands out due to its unique structural features and potential applications. Similar compounds include other pyrazolopyridine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. These compounds share some structural similarities but differ in their specific chemical properties and applications .
Properties
IUPAC Name |
tert-butyl 3-oxo-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-5-4-7-8(6-14)12-13-9(7)15/h4-6H2,1-3H3,(H2,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAFVJWOGDRKKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601126366 | |
Record name | 1,1-Dimethylethyl 1,2,3,4,5,7-hexahydro-3-oxo-6H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601126366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152559-31-4 | |
Record name | 1,1-Dimethylethyl 1,2,3,4,5,7-hexahydro-3-oxo-6H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152559-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 1,2,3,4,5,7-hexahydro-3-oxo-6H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601126366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-hydroxy-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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